3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride
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Overview
Description
3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C8H14F3N·HCl. It is a piperidine derivative characterized by the presence of a trifluoromethyl group and two methyl groups on the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Trifluoromethylpyridines, a related group, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride typically involves the reaction of 3,3-dimethylpiperidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-arylated piperidine derivatives.
Scientific Research Applications
3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting neurological disorders and as a precursor for drug synthesis.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)piperidine: Lacks the dimethyl groups, affecting its reactivity and interaction with biological targets.
3,3-Dimethyl-2-(trifluoromethyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring, leading to different steric and electronic effects.
Uniqueness
3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride is unique due to the combination of the trifluoromethyl group and the dimethyl groups on the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-2-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-7(2)4-3-5-12-6(7)8(9,10)11;/h6,12H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOSYSVRBLTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(F)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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